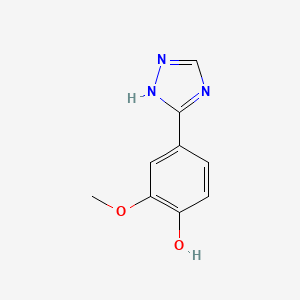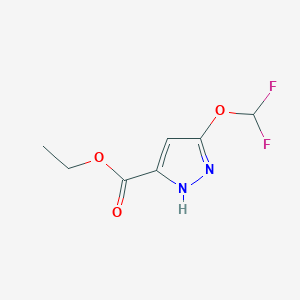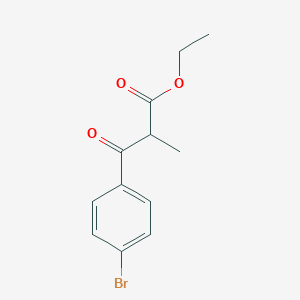
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
説明
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Reduction by Fungi : Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of Ethyl 3-aryl-3-oxopropanoates, including derivatives like Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, using the fungus Rhizopus arrhizus and other Rhizopus species. This reduction process produced the corresponding (S)-alcohols, demonstrating potential applications in stereochemical syntheses (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development : Nemani, Shard, and Sengupta (2018) developed a quantitative RP-HPLC bioanalytical method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property. This research highlights its potential in drug development and therapeutic applications (Nemani, Shard, & Sengupta, 2018).
Synthesis of Potential Fungicides and Bactericides : Ahluwalia, Dutta, and Sharma (1986) synthesized compounds including Ethyl 3-(4'-methylphenyl)-2-(N1-substituted p-sulphamylbenzeneazo)-3-oxopropanoate and evaluated their antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).
Aryl Radical Building Blocks for Cyclisation : Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar to Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, as building blocks in radical cyclisation reactions onto azoles, creating tri- and tetra-cyclic heterocycles. This research suggests its application in complex molecular syntheses (Allin et al., 2005).
Synthesis of Quinoxalyl Aryl Ketones : Gorbunova and Mamedov (2006) reported the condensation of Ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine to form 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, which were converted into 3-aroylquinoxalin-2(1H)-ones. This synthesis process indicates its use in producing novel organic compounds (Gorbunova & Mamedov, 2006).
Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates : Larionova et al. (2013) developed a synthesis method for substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing another aspect of its chemical utility in producing substituted esters (Larionova et al., 2013).
特性
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBZNPSXBLVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 6-bromo-8-ethyl-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951366.png)
![Tert-butyl 4,7-dihydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951371.png)
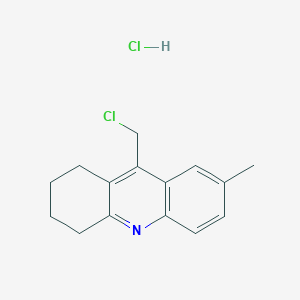
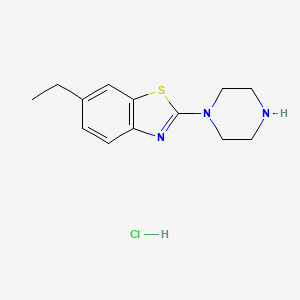
![Tert-butyl 4-hydroxy-6-phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951388.png)


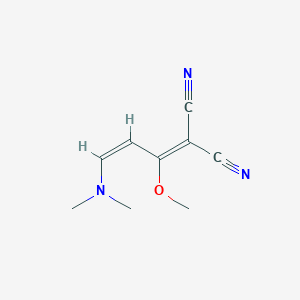
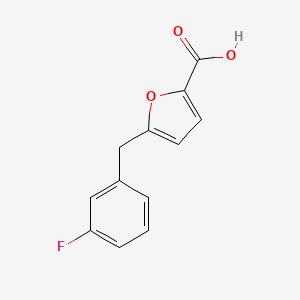
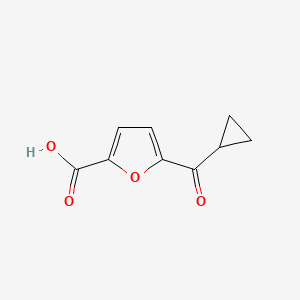
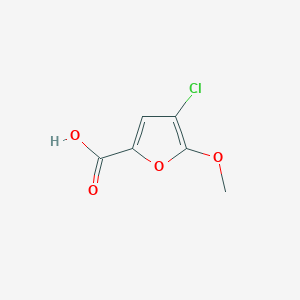
![N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7951457.png)
